1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97
Overview
Description
1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 is a chemical compound with the molecular formula C6F6N2 It is known for its unique structure, which includes two nitrile groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl ketone with a cyanide source in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Propanedinitrile, [2,2,2-trifluoroethylidene]-
- Propanedinitrile, [2,2,2-trifluoromethylidene]-
Uniqueness
1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 is unique due to the presence of both nitrile and trifluoromethyl groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F6N2/c7-5(8,9)4(6(10,11)12)3(1-13)2-14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXBZIOMDHRUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(C(F)(F)F)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073249 | |
Record name | [2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-69-5 | |
Record name | 2-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedinitrile, (2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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